3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one
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Overview
Description
3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one is a complex organic compound with a unique structure that has garnered interest in various scientific fields. Its intricate molecular arrangement allows for diverse applications in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The compound “3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one” contains a benzimidazole moiety. Benzimidazole derivatives are known to have a broad range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects . The specific targets of this compound would depend on its exact structure and any modifications it may have.
Mode of Action
The mode of action of benzimidazole derivatives can vary widely depending on their structure and the specific biological target they interact with. Some benzimidazole derivatives work by inhibiting key enzymes in their target organisms, while others may interact with cellular structures like microtubules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can greatly influence its bioavailability. Benzimidazole derivatives, for example, are generally well absorbed in the gastrointestinal tract due to their lipophilic nature .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antifungal activity, it might disrupt the normal functioning of fungal cells, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one typically involves multiple steps, starting with the preparation of the benzimidazole core, followed by the introduction of the azetidine and piperidine moieties. Common synthetic routes include:
Cyclization Reactions: Formation of the benzimidazole ring through cyclization of o-phenylenediamine with cyclopropyl carboxylic acid.
Azetidine Formation: Introduction of the azetidine ring via nucleophilic substitution reactions.
Piperidine Integration: Coupling of the azetidine intermediate with piperidin-2-one under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-4-one
- 3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-3-one
Uniqueness
3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one stands out due to its specific structural features, which confer unique chemical and biological properties. Its cyclopropyl and benzimidazole moieties contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c23-18-16(6-3-9-19-18)21-10-13(11-21)22-15-5-2-1-4-14(15)20-17(22)12-7-8-12/h1-2,4-5,12-13,16H,3,6-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKMEKAYQWQSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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